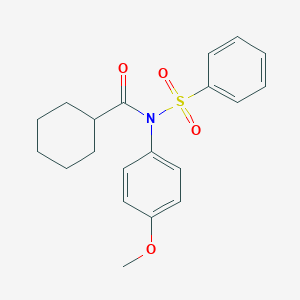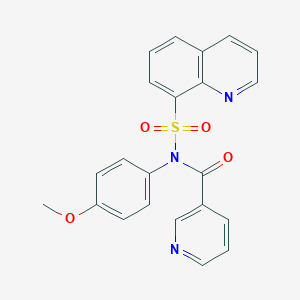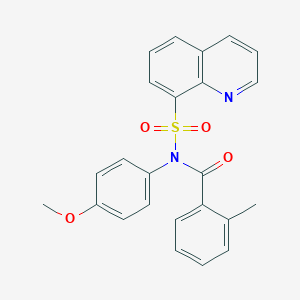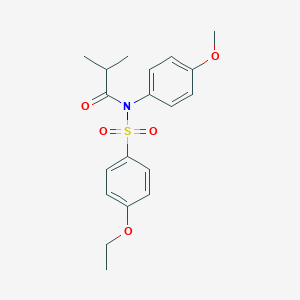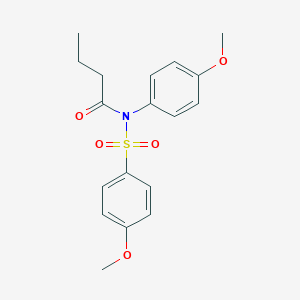![molecular formula C17H15BrF3NO3 B284123 N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been shown to have potential therapeutic applications in cancer treatment and metabolic diseases.
Mechanism of Action
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide works by binding to the active site of glutaminase, inhibiting its activity and preventing the metabolism of glutamine. This leads to a decrease in the production of ATP, which is necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has also been shown to decrease the levels of glutamate, which is a neurotransmitter involved in a number of physiological processes.
Advantages and Limitations for Lab Experiments
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize, and its mechanism of action is well understood. However, there are also some limitations to its use. N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has low solubility in water, which can make it difficult to work with in some experiments. Additionally, N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide. One area of interest is in the development of more potent and selective inhibitors of glutaminase. Another area of research is in the identification of biomarkers that can predict the response of cancer cells to N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide. Finally, there is also interest in exploring the potential use of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesis Methods
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide can be synthesized through a multi-step process involving the reaction of 3-bromophenol with 2,4,5-trifluoroaniline to form an intermediate, which is then reacted with ethyl 2-bromoacetate to yield N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide.
Scientific Research Applications
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in cancer treatment, where N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been shown to inhibit the growth of cancer cells by targeting glutaminase. N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has also been studied for its potential use in metabolic diseases such as obesity and diabetes.
properties
Molecular Formula |
C17H15BrF3NO3 |
|---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide |
InChI |
InChI=1S/C17H15BrF3NO3/c1-2-24-10-16(23)22-14-8-11(17(19,20)21)6-7-15(14)25-13-5-3-4-12(18)9-13/h3-9H,2,10H2,1H3,(H,22,23) |
InChI Key |
SBRQGMBGTRLZAX-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)


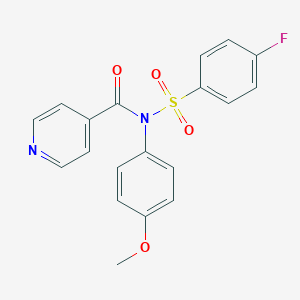

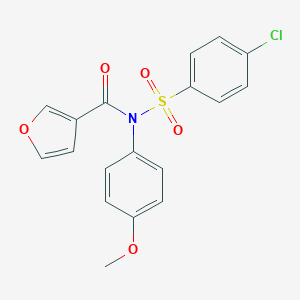
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
